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Introduction

Sorting Nexin 4 (SNX4) and Sorting Nexin 7 (SNX7) are members of the sorting nexin (SNX)
family, characterized by the presence of a Phox (PX) domain that binds to phosphoinositides,
targeting them to endosomal membranes.[1] Both proteins are involved in regulating
intracellular trafficking pathways.[2][3] SNX4 is implicated in the recycling of receptors like the
transferrin receptor and plays a role in autophagosome assembly by regulating ATG9A
trafficking.[2][4][5] SNX7 is also involved in endocytic recycling and the regulation of autophagy.
[61[7]

SNX4 and SNX7 can form a functional heterodimer.[3][8] This SNX4-SNX7 complex is
specifically required for efficient autophagosome assembly, where it helps coordinate the
trafficking of ATG9A to establish productive assembly sites.[5][8][9] Given their cooperative
function on endosomal membranes, directly visualizing their interaction in situ is crucial for
understanding the spatial and temporal regulation of these trafficking events.

The Proximity Ligation Assay (PLA) is a powerful technique for detecting endogenous protein-
protein interactions within fixed cells and tissues.[10][11] It offers high sensitivity and specificity,
providing single-molecule resolution of interaction events, which appear as distinct fluorescent
spots. The assay relies on specific primary antibodies for the two proteins of interest.
Secondary antibodies, each conjugated to a unique oligonucleotide (a PLA probe), bind to the
primary antibodies. When the proteins are in close proximity (less than 40 nm), these
oligonucleotides can be ligated to form a circular DNA template, which is then amplified via
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rolling circle amplification (RCA), generating a signal that can be visualized by fluorescence
microscopy.[12][13]

This document provides a detailed protocol for using PLA to detect and quantify the interaction
between SNX7 and SNX4 in cultured mammalian cells.

Principle of the Assay

The in situ PLA method is based on the detection of two proteins in close proximity.

Binding: Two primary antibodies raised in different species (e.g., rabbit and mouse)
recognize SNX7 and SNX4.

» Hybridization: Species-specific secondary antibodies, each linked to a unique oligonucleotide
(PLA probes PLUS and MINUS), bind to the primary antibodies.

e Ligation: If SNX7 and SNX4 are interacting (<40 nm proximity), the oligonucleotides on the
PLA probes are close enough to be joined into a closed DNA circle by a ligase.[13]

o Amplification: A DNA polymerase amplifies the circular DNA template through rolling circle
amplification (RCA), creating a long, concatemeric DNA product.

» Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a
bright, localized fluorescent spot that can be detected with a standard fluorescence
microscope. Each spot represents a single interaction event.

Experimental Protocols

This protocol is adapted from standard Duolink® PLA methodologies and should be optimized
for the specific cell line and antibodies used.

Required Materials

o Cells: Mammalian cell line of interest (e.g., hTERT-RPEL, Hela) cultured on sterile glass
coverslips.

e Primary Antibodies:
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o Anti-SNX7 antibody (e.g., rabbit polyclonal)
o Anti-SNX4 antibody (e.g., mouse monoclonal)

o Note: Antibodies must be raised in different species and validated for specificity.

e PLA Reagents: Duolink® In Situ PLA Kit (e.g., Duolink® In Situ Red Starter Kit
Mouse/Rabbit). This kit typically includes:

o PLA probes (anti-rabbit PLUS, anti-mouse MINUS)

o Blocking Solution

o Antibody Diluent

o Ligation buffer and Ligase

o Amplification buffer and Polymerase

o Detection Reagent (fluorescently labeled oligonucleotides)
o Wash Buffers Aand B

o Mounting Medium with DAPI

e General Reagents:

[¢]

Phosphate-Buffered Saline (PBS)

o

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS

[e]

o

High-purity water

e Equipment:

o Humidified chamber
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o 37°C incubator
o Fluorescence microscope with appropriate filters
o Staining jars

Protocol Steps

Day 1: Cell Seeding, Fixation, and Permeabilization

o Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that
will result in 50-70% confluency the next day.

o Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells by
adding 4% PFA and incubating for 15 minutes at room temperature.[13]

e Washing: Aspirate the PFA and wash the cells 2 x 5 minutes with PBS.

o Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room
temperature to permeabilize the cells.[13]

e Washing: Wash the cells 2 x 5 minutes with PBS.
Day 2: PLA Procedure

e Blocking: Aspirate the PBS and add Duolink® Blocking Solution to cover the coverslip.
Incubate in a pre-warmed humidified chamber for 60 minutes at 37°C.

e Primary Antibody Incubation: Tap off the blocking solution. Add the primary antibodies (anti-
SNX7 and anti-SNX4) diluted in Duolink® Antibody Diluent. Incubate overnight at 4°C in a
humidified chamber. Note: The optimal antibody concentration must be determined
empirically.

o Negative Controls: Prepare coverslips with only one primary antibody (anti-SNX7 or anti-
SNX4) or no primary antibodies to control for non-specific signals.

Day 3: Ligation, Amplification, and Imaging
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Washing: Tap off the primary antibody solution. Wash the coverslips 2 x 5 minutes with 1x
Wash Buffer A at room temperature with gentle agitation.[13]

PLA Probe Incubation: Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) in
Antibody Diluent. Add the probe solution to the coverslips and incubate in a humidified
chamber for 60 minutes at 37°C.

Washing: Wash the coverslips 2 x 5 minutes with 1x Wash Buffer A.

Ligation: Prepare the Ligation mix by diluting the Ligase 1:40 into the Ligation buffer. Add the
mix to the coverslips and incubate for 30 minutes at 37°C in a humidified chamber.[14]

Washing: Wash the coverslips 2 x 2 minutes with 1x Wash Buffer A.

Amplification: Prepare the Amplification mix by diluting the Polymerase 1:80 into the
Amplification buffer. Add the mix to the coverslips and incubate for 100 minutes at 37°C in a
humidified chamber. Keep this step in the dark to protect the fluorophores.

Final Washes: Remove the coverslips and wash 2 x 10 minutes with 1x Wash Buffer B.
Perform a final quick wash (1 minute) with 0.01x Wash Buffer B.[14]

Mounting: Tap off excess wash buffer. Mount the coverslips onto glass slides using a minimal
amount of Duolink® Mounting Medium with DAPI.[15]

Imaging: Allow the slides to set for 15-30 minutes at room temperature in the dark. Image
using a fluorescence microscope. Acquire images using appropriate filters for the chosen
fluorophore (e.g., Texas Red) and DAPI.

Data Analysis and Presentation

PLA signals appear as distinct puncta. The interaction can be quantified by counting the
number of PLA signals per cell.

e Acquire Z-stack images for each field of view.

o Use image analysis software (e.g., ImageJ with the BlobFinder plugin, or CellProfiler) to
count the number of nuclei (DAPI channel) and the number of PLA signals (fluorophore
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channel).

o Calculate the average number of PLA signals per cell for each experimental condition.

e Present the data in a table, including mean values, standard deviation (SD), and statistical
analysis (e.g., t-test or ANOVA).

Hypothetical Quantitative Data

The following table represents hypothetical data from a PLA experiment designed to test the
effect of a hypothetical autophagy-inducing compound (Compound X) on the SNX7-SNX4

interaction.
. Average PLA Standard p-value (vs.
Condition Treatment . o
SignalsiCell Deviation Control)
) Untreated
Experimental 15.2 4.1 -
Control
Compound X (10
28.5 6.3 <0.01
HM)
Negative )
Anti-SNX7 only 11 0.8 <0.001
Controls
Anti-SNX4 only 0.9 0.6 <0.001
No Primary
o 0.5 0.4 <0.001
Antibodies

Table 1. Hypothetical quantification of SNX7-SNX4 interaction via PLA. Data represent the
mean number of PLA signals per cell from three independent experiments (n=50 cells per
experiment). Statistical significance was determined using a two-tailed Student's t-test.

Visualizations
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5. PLA Probe Incubation
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6. Ligation
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7. Amplification (RCA)
(200 min, 37°C)

l

8. Washing & Mounting
(DAPI stain)

l

9. Fluorescence Microscopy

l

10. Image Analysis
(Quantify signals per cell)
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Caption: Workflow of the Proximity Ligation Assay (PLA) for protein interaction analysis.
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Caption: Diagram of PLA principle for detecting the SNX4-SNX7 interaction on an endosome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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